molecular formula C18H22ClN7O2 B390359 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B390359
M. Wt: 403.9g/mol
InChI Key: TWNODFWSESWAJD-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that combines the structural features of 3-chlorobenzaldehyde and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of 3-chlorobenzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, and using solvents like dioxane and water. The reaction temperature is maintained between 70-80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products are substituted benzaldehyde derivatives.

Scientific Research Applications

2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine moiety is known to interact with nucleophilic sites in proteins and DNA, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a chlorobenzaldehyde moiety with a triazine derivative, providing a versatile scaffold for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22ClN7O2

Molecular Weight

403.9g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22ClN7O2/c19-15-3-1-2-14(12-15)13-20-24-16-21-17(25-4-8-27-9-5-25)23-18(22-16)26-6-10-28-11-7-26/h1-3,12-13H,4-11H2,(H,21,22,23,24)/b20-13+

InChI Key

TWNODFWSESWAJD-DEDYPNTBSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.